1-Bromo-3-iodobenzene
Overview
Description
1-Bromo-3-iodobenzene is an organic compound with the molecular formula C6H4BrI . It is a derivative of benzene, where the hydrogen atoms at positions 1 and 3 are replaced by bromine and iodine atoms, respectively. This compound is known for its utility in various chemical reactions and its role as an intermediate in organic synthesis .
Preparation Methods
1-Bromo-3-iodobenzene can be synthesized through several methods:
Direct Halogenation: This involves the bromination of iodobenzene or the iodination of bromobenzene. The reaction typically requires a halogen source (e.g., bromine or iodine) and a catalyst such as iron or aluminum chloride.
Diazotization: Aniline is first diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt, which is then treated with potassium iodide to introduce the iodine atom.
Industrial Production: Industrially, this compound is produced by controlled halogenation processes, ensuring high purity and yield.
Chemical Reactions Analysis
1-Bromo-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or iodine atom is replaced by other nucleophiles. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized to form this compound oxide or reduced to form this compound hydride.
Scientific Research Applications
1-Bromo-3-iodobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials, such as liquid crystals and polymers.
Medicinal Chemistry: It serves as a building block in the synthesis of bioactive compounds and potential drug candidates.
Mechanism of Action
The mechanism of action of 1-Bromo-3-iodobenzene in chemical reactions involves the activation of the carbon-halogen bond. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the aromatic ring. In coupling reactions, the compound undergoes oxidative addition to form a palladium complex, which then participates in the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
1-Bromo-3-iodobenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring. Similar compounds include:
1-Bromo-4-iodobenzene: Differing only in the position of the iodine atom, this compound exhibits similar reactivity but may have different steric and electronic properties.
1-Chloro-3-iodobenzene: The chlorine atom in place of bromine alters the compound’s reactivity and physical properties.
1-Bromo-3-chlorobenzene: This compound has a chlorine atom instead of iodine, affecting its reactivity in substitution and coupling reactions
This compound stands out due to its versatility in various chemical reactions and its importance as an intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-3-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrI/c7-5-2-1-3-6(8)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPUUDQIXKUAMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060447 | |
Record name | Benzene, 1-bromo-3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
591-18-4 | |
Record name | 1-Bromo-3-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=591-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-iodobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-bromo-3-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-bromo-3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.823 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Bromo-3-iodobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQH7NC2UMH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-bromo-3-iodobenzene particularly useful in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis due to the distinct reactivity of the bromine and iodine substituents. The research paper [] demonstrates the chemoselective borylation of this compound in a continuous flow system. This reaction specifically targets the iodine atom, replacing it with a boronic acid group while leaving the bromine atom untouched. This selectivity is crucial for further derivatization, as the remaining bromine can participate in subsequent coupling reactions to build more complex molecules. This approach highlights the utility of this compound in efficiently synthesizing valuable bromoarylboronic acid derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.